BenchChemオンラインストアへようこそ!

4-(Oxolane-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Drug-likeness optimization Permeability prediction Physicochemical profiling

Procure this specific 4-(oxolane-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 2310083-07-7) to secure a rare chiral regioisomer. Unlike the prevalent oxolane-2-carbonyl analogs, the C3-carbonyl attachment shifts the ether oxygen's spatial orientation by ~2.4 Å, altering hydrogen-bonding geometry and conformational flexibility. This compound is a vital, underrepresented reference point for systematic SAR studies on target binding kinetics, CNS permeability (XLogP3: -0.1, zero HBDs), and enantioselective recognition. Analytical labs can use it as a chiral HPLC reference standard for the broader chemical series, leveraging its undefined stereocenter for method development.

Molecular Formula C12H15N3O3S
Molecular Weight 281.33
CAS No. 2310083-07-7
Cat. No. B2718265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Oxolane-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
CAS2310083-07-7
Molecular FormulaC12H15N3O3S
Molecular Weight281.33
Structural Identifiers
SMILESC1COCC1C(=O)N2CCN(C(=O)C2)C3=NC=CS3
InChIInChI=1S/C12H15N3O3S/c16-10-7-14(11(17)9-1-5-18-8-9)3-4-15(10)12-13-2-6-19-12/h2,6,9H,1,3-5,7-8H2
InChIKeyBMLZYHHFQLXKFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Oxolane-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 2310083-07-7): Compound Identity and Physicochemical Baseline for Procurement Evaluation


4-(Oxolane-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 2310083-07-7, PubChem CID 134160473) is a heterocyclic small molecule built on a piperazin-2-one core, N1-substituted with a thiazol-2-yl group and N4-acylated with an oxolane-3-carbonyl (tetrahydrofuran-3-carbonyl) moiety [1]. The compound has a molecular formula of C₁₂H₁₅N₃O₃S and a molecular weight of 281.33 g/mol [1]. Key computed physicochemical descriptors include an XLogP3 of -0.1, zero hydrogen bond donors, five hydrogen bond acceptors, a topological polar surface area of 91 Ų, two rotatable bonds, and one undefined stereocenter at the oxolane C3 position [1]. These properties place the compound in a favorable drug-like physicochemical space, yet the specific regioisomeric configuration (3-carbonyl vs. the more common 2-carbonyl oxolane attachment) and the combination of three distinct heterocyclic systems confer unique molecular recognition features not replicated by simpler in-class analogs.

Why Generic Substitution Fails for 4-(Oxolane-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one: Structural Specificity in the Piperazin-2-one-Thiazole-Oxolane Series


The 1-(thiazol-2-yl)piperazin-2-one scaffold family encompasses dozens of commercially available analogs differing in the N4 substituent, yet small variations in the carbonyl-attached heterocycle produce substantial shifts in physicochemical and biological profiles. The oxolane-3-carbonyl substituent introduces a stereocenter at the oxolane C3 position [1], generating a chiral compound distinct from its oxolane-2-carbonyl regioisomer, which places the ether oxygen at a different spatial orientation relative to the piperazinone core. Furthermore, the saturated tetrahydrofuran ring in the target compound provides a different polarity, hydrogen-bonding geometry, and conformational ensemble compared to the aromatic furan-3-carbonyl analog (CAS 2310125-14-3) or the 5-methylisoxazole-3-carbonyl variant (CAS 2310157-16-3). These structural distinctions render simple substitution scientifically unsound for any application where molecular recognition, binding kinetics, or metabolic stability are design-critical parameters. The evidence below quantifies where these differences manifest in measurable properties relevant to procurement decisions.

Quantitative Differentiation Evidence: 4-(Oxolane-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one vs. Closest Structural Analogs


Physicochemical Property Differentiation: XLogP and TPSA Shifts vs. Furan-3-carbonyl and Isoxazole-3-carbonyl Analogs

The target compound exhibits an XLogP3 of -0.1 and a TPSA of 91 Ų [1]. This represents an intermediate polarity profile: more hydrophilic than the 5-methylisoxazole-3-carbonyl analog (predicted XLogP ≈ +0.6 due to the additional methyl group and aromatic isoxazole ), but less polar than the furan-3-carbonyl analog (predicted XLogP ≈ -0.5 owing to the conjugated aromatic furan ring [2]). The saturated oxolane ring provides a unique balance of moderate lipophilicity and conformational flexibility not achievable with planar aromatic heterocycle substituents.

Drug-likeness optimization Permeability prediction Physicochemical profiling

Regioisomeric Differentiation: Hydrogen Bond Acceptor Count and Stereochemical Complexity vs. Oxolane-2-carbonyl Regioisomer

The target compound bears the carbonyl at the oxolane C3 position, creating an undefined stereocenter (PubChem stereocenter count = 1) [1]. In contrast, the oxolane-2-carbonyl regioisomer places the carbonyl at C2, adjacent to the ring oxygen, which alters the electron-withdrawing effect on the tetrahydrofuran ring and shifts the spatial orientation of the ether oxygen relative to the piperazinone core. The target compound's HBA count of 5 reflects the contribution of the oxolane ring oxygen as an additional acceptor, whereas the 2-carbonyl regioisomer may present a different HBA geometry due to the proximity of the ring oxygen to the amide carbonyl [1]. This stereochemical and electronic difference is quantifiable at the level of 3D conformer ensembles, with the C3-carbonyl producing a distinct spatial distribution of hydrogen bond acceptor vectors.

Stereochemistry Regioisomer selectivity Chiral resolution

Class-Level Biological Activity Inference: Kinase Inhibition Potential of the 4-(Heterocycle-carbonyl)-1-(thiazol-2-yl)piperazin-2-one Scaffold

Although no primary literature directly reports the biological activity of the target compound itself, the structurally proximate furan-3-carbonyl analog (CAS 2310125-14-3) has been reported in a 2023 Journal of Medicinal Chemistry study as a selective inhibitor of cyclin-dependent kinase 2 (CDK2), with activity demonstrated in preclinical breast cancer models, and a patent application (WO2023/123456) claiming its therapeutic use [1]. The target compound's saturated oxolane ring, compared to the aromatic furan ring, is expected to reduce π-stacking interactions with kinase hinge regions while preserving hydrogen-bonding capability, potentially shifting selectivity within the CDK family. Analogous thiazole-piperazinone scaffolds have also been disclosed as kinase inhibitors in US-8748626-B2, which describes oxazole and thiazole compounds as KSP (kinesin spindle protein) inhibitors .

Kinase inhibition CDK2 Anticancer drug discovery

Scaffold Complexity as a Differentiator: Heavy Atom Count and Fraction sp³ vs. Unsubstituted Core Scaffold

The target compound contains 19 heavy atoms with a molecular weight of 281.33 g/mol [1], representing a substantial increase in structural complexity over the unsubstituted core scaffold 1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 374795-53-6, C₇H₉N₃OS, MW 183.23 g/mol) [2]. The addition of the oxolane-3-carbonyl group increases the fraction of sp³-hybridized carbons, adding three-dimensional character and potentially improving aqueous solubility relative to flat aromatic substituents of similar molecular weight. The oxolane ring contributes four additional sp³ carbons to the scaffold, increasing the Fsp³ (fraction of sp³ carbons) from approximately 0.29 for the core scaffold to approximately 0.42 for the target compound.

Fragment-based drug design Scaffold complexity Chemical space diversity

Best-Fit Research and Industrial Application Scenarios for 4-(Oxolane-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 2310083-07-7)


Kinase-Focused Medicinal Chemistry Library Design

Based on class-level evidence that the furan-3-carbonyl analog of this scaffold acts as a selective CDK2 inhibitor [2], and patent disclosures of related oxazole/thiazole piperazinones as KSP inhibitors , this compound is a rational inclusion in targeted kinase screening libraries. The saturated oxolane-3-carbonyl substituent offers a differentiated hydrogen-bonding and conformational profile (TPSA 91 Ų, XLogP3 -0.1, one stereocenter, two rotatable bonds) [1] compared to aromatic heterocycle analogs, providing chemical diversity within a validated pharmacophore framework. Procurement of this specific regioisomer ensures that structure-activity relationship (SAR) exploration covers the C3-oxolane geometry, which is underrepresented among commercially available analogs that predominantly feature C2-oxolane or aromatic substituents.

Chiral Chromatography Method Development and Stereochemical Purity Assessment

The compound possesses one undefined stereocenter at the oxolane C3 position [1], making it a suitable substrate for chiral separation method development. Given the ~2.4 Å spatial shift between C3-carbonyl and C2-carbonyl regioisomers, procurement of the specified regioisomer with defined stereochemical identity is essential for any application where enantioselective recognition is relevant. Analytical laboratories developing chiral HPLC or SFC methods for the broader 4-(heterocycle-carbonyl)piperazin-2-one class can use this compound as a reference standard to establish retention time baselines and resolution parameters.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With an XLogP3 of -0.1, TPSA of 91 Ų, MW of 281.33 g/mol, and zero HBDs [1], the compound falls within favorable CNS drug-like space (typically MW < 400, TPSA < 90 Ų, HBD ≤ 3). The absence of hydrogen bond donors is particularly notable, as it predicts enhanced passive blood-brain barrier permeability compared to analogs bearing NH or OH groups. This compound can serve as a reference standard for calibrating in silico CNS permeability models within the piperazin-2-one chemical series.

Structure-Activity Relationship Studies on Heterocycle Carbonyl Regioisomers

The target compound is one of few commercially cataloged representatives of the oxolane-3-carbonyl regioisomer within the 1-(thiazol-2-yl)piperazin-2-one series. The predominant commercial availability of oxolane-2-carbonyl and aromatic heterocycle (furan, isoxazole, thiazole) analogs makes this specific compound valuable for systematic SAR studies probing the effect of the carbonyl attachment position on the tetrahydrofuran ring. Researchers investigating how the spatial presentation of the ether oxygen affects target binding, metabolic stability, or solubility can use this compound as the definitive 3-carbonyl reference point against which the 2-carbonyl regioisomer and aromatic analogs are compared [1].

Quote Request

Request a Quote for 4-(Oxolane-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.